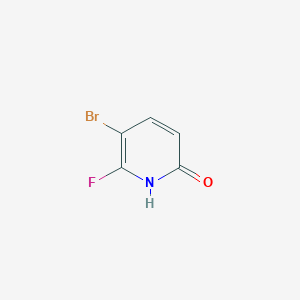

5-Bromo-6-fluoropyridin-2-ol

Description

BenchChem offers high-quality 5-Bromo-6-fluoropyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-fluoropyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOAKTBLMUSMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-6-fluoropyridin-2-ol

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's chemical properties is paramount for its effective utilization. This guide provides a detailed exploration of 5-Bromo-6-fluoropyridin-2-ol, a halogenated pyridinol with significant potential as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

Molecular Identity and Physicochemical Properties

5-Bromo-6-fluoropyridin-2-ol is a substituted pyridine derivative with the chemical formula C₅H₃BrFNO and a molecular weight of 191.99 g/mol .[1] The strategic placement of a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine ring imparts a unique combination of reactivity and electronic properties.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical aspect of the chemistry of 2-hydroxypyridines is their existence in equilibrium with their tautomeric form, 2-pyridones.[2][3] This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring.[2] For 5-Bromo-6-fluoropyridin-2-ol, this tautomerism can be represented as follows:

A placeholder DOT script is provided above. The actual chemical structures would be rendered here. Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

The pyridone tautomer is often favored in polar solvents and in the solid state due to its ability to form intermolecular hydrogen bonds and its zwitterionic resonance contributor that contributes to its aromaticity.[3][4] The presence of both tautomers can influence the molecule's reactivity, with the hydroxyl form exhibiting phenolic character and the pyridone form having an amide-like nature.

Physicochemical Data Summary

While extensive experimental data for 5-Bromo-6-fluoropyridin-2-ol is not widely published, a summary of its known and predicted properties is presented below. For comparison, data for the related and more extensively studied 5-Bromo-2-fluoropyridine is also included.

| Property | 5-Bromo-6-fluoropyridin-2-ol | 5-Bromo-2-fluoropyridine |

| CAS Number | 1227597-58-1[1] | 766-11-0[5] |

| Molecular Formula | C₅H₃BrFNO[1] | C₅H₃BrFN[5] |

| Molecular Weight | 191.99 g/mol [1] | 175.99 g/mol |

| Physical Form | Solid (predicted) | Clear, colorless to yellow liquid[5] |

| Boiling Point | Not available | 162-164 °C at 750 mmHg[5][6] |

| Density | Not available | 1.71 g/mL at 25 °C[5][6] |

| Storage | Sealed in dry, room temperature[1] | Keep in a dark place, sealed in dry, at room temperature[5][6] |

Reactivity and Synthetic Utility

The reactivity of 5-Bromo-6-fluoropyridin-2-ol is governed by the interplay of its three functional groups. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the electronic influence of the hydroxyl/pyridone moiety, creates a nuanced reactivity profile that is highly valuable in synthetic chemistry.

Nucleophilic Aromatic Substitution

The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the adjacent bromo and hydroxyl/pyridone groups enhance the electrophilicity of the carbon atom to which the fluorine is attached. This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a diverse range of 6-substituted 5-bromopyridin-2-ol derivatives.

Cross-Coupling Reactions

The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, and alkynyl groups at this position. The differential reactivity of the C-F and C-Br bonds allows for sequential, site-selective functionalization of the pyridine ring.

Reactions of the Hydroxyl/Pyridone Group

The hydroxyl group of the pyridinol tautomer can undergo typical reactions of phenols, such as etherification and esterification. The NH group of the pyridone tautomer can be N-alkylated or N-arylated. Specific N-alkylation of 2-hydroxypyridines can be achieved by reaction with organohalides, sometimes even without the need for a catalyst or base.[7]

Caption: Major reaction pathways for 5-Bromo-6-fluoropyridin-2-ol.

Potential Synthetic Routes

While specific, optimized synthetic procedures for 5-Bromo-6-fluoropyridin-2-ol are not extensively documented in readily available literature, a plausible synthetic strategy can be devised based on established pyridine chemistry. A potential route could involve the bromination and fluorination of a suitable pyridin-2-ol precursor. For instance, a multi-step synthesis could be envisioned starting from 2-fluoro-6-hydroxypyridine, followed by selective bromination at the 5-position. Alternatively, a route analogous to the synthesis of 5-bromo-2-fluoropyrimidine, which involves the bromination of 2-hydroxypyrimidine followed by a halogen exchange reaction, could be adapted.[8]

Spectroscopic Characterization

The structural elucidation of 5-Bromo-6-fluoropyridin-2-ol and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents. The presence of the tautomeric equilibrium may lead to broadened signals or the appearance of two sets of signals, depending on the solvent and the rate of interconversion.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atoms attached to the electronegative fluorine and bromine atoms will exhibit characteristic chemical shifts and coupling. The C-F coupling constants are typically large and can be observed over several bonds.[9]

-

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds.[10] A single resonance is expected for the fluorine atom at the 6-position. The chemical shift of this signal will be indicative of the electronic environment of the fluorine atom and can be used to monitor reactions involving the displacement of the fluoride.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Bromo-6-fluoropyridin-2-ol will be highly informative in assessing the position of the tautomeric equilibrium. The hydroxypyridine form will show a characteristic O-H stretching band, while the pyridone form will exhibit a strong C=O stretching absorption, typically in the range of 1650-1690 cm⁻¹.[11] Ring stretching vibrations of the pyridine nucleus will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. A key feature will be the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity separated by two mass units (M and M+2), characteristic of the presence of a single bromine atom.[12][13] Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Materials Science

Halogenated pyridines are privileged scaffolds in medicinal chemistry and materials science.[14] The related compound, 5-Bromo-2-fluoropyridine, is a known building block for active pharmaceutical ingredients (APIs). The unique substitution pattern of 5-Bromo-6-fluoropyridin-2-ol makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. The ability to selectively functionalize the molecule at three different positions opens up a vast chemical space for the generation of compound libraries for drug discovery screening. In materials science, the electron-deficient nature of the fluorinated pyridine ring suggests potential applications in the development of organic electronic materials.

Safety and Handling

As a halogenated organic compound, 5-Bromo-6-fluoropyridin-2-ol should be handled with appropriate safety precautions.

Hazard Identification

Based on data for structurally similar compounds, 5-Bromo-6-fluoropyridin-2-ol is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1][15][16]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[17][18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

This in-depth guide provides a comprehensive overview of the chemical properties of 5-Bromo-6-fluoropyridin-2-ol, highlighting its unique reactivity and potential as a valuable building block in scientific research and development. By understanding the fundamental principles of its chemistry, researchers can unlock its full potential in the creation of novel and functional molecules.

References

-

WIPO Patentscope. 116063184 Preparation method of 2-bromo-6-fluoroaniline. [Link]

-

PubChem. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407. [Link]

- Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

-

Wikipedia. 2-Pyridone. [Link]

-

The Journal of Chemical Physics. The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. [Link]

-

YouTube. Hydroxypyridine-Pyridone Tautomerism. [Link]

-

PubChem. 5-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53418436. [Link]

-

ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]

-

ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

-

ResearchGate. 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

National Institute of Standards and Technology. 2(1H)-Pyridinone. [Link]

-

Canadian Science Publishing. Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. [Link]

-

Royal Society of Chemistry. RSC Advances. [Link]

-

ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry. [Link]

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

PMC. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Indian Journal of Chemistry. Platinum(ll) complexes of substituted pyridine and pyrazole derivatives. [Link]

-

ResearchGate. The infrared spectra of pyridine adsorption on WO x-ZrO 2 as a function.... [Link]

-

PMC. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

ACS Publications. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | The Journal of Organic Chemistry. [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

-

SpringerLink. Fluorine NMR. [Link]

-

CJA. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

Semantic Scholar. The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. [Link]

-

MSU chemistry. Mass Spectrometry. [Link]

-

TutorChase. How can you identify the presence of halogens using mass spectrometry?. [Link]

Sources

- 1. 1227597-58-1|5-Bromo-6-fluoropyridin-2-ol|BLD Pharm [bldpharm.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. youtube.com [youtube.com]

- 5. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]

- 6. 5-Bromo-2-fluoropyridine CAS#: 766-11-0 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. jeolusa.com [jeolusa.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tutorchase.com [tutorchase.com]

- 14. tsijournals.com [tsijournals.com]

- 15. echemi.com [echemi.com]

- 16. echemi.com [echemi.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

An In-Depth Technical Guide to 5-Bromo-6-fluoropyridin-2-ol (CAS No. 1227597-58-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Drug Discovery

5-Bromo-6-fluoropyridin-2-ol is a halogenated pyridinone derivative that holds significant promise as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromine and fluorine atoms, coupled with the inherent biological relevance of the 2-pyridone core, makes this molecule a valuable starting point for the synthesis of complex, biologically active compounds. The unique electronic properties conferred by the halogen substituents allow for selective and orthogonal chemical modifications, providing a clear pathway to novel molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Bromo-6-fluoropyridin-2-ol, with a focus on its utility in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-6-fluoropyridin-2-ol is presented in the table below.

| Property | Value |

| CAS Number | 1227597-58-1 |

| Molecular Formula | C₅H₃BrFNO |

| Molecular Weight | 191.99 g/mol |

| Appearance | Off-white to light brown solid |

| Purity | Typically ≥98% |

| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C |

Proposed Synthesis of 5-Bromo-6-fluoropyridin-2-ol

Step 1: Synthesis of 5-bromo-6-fluoropyridin-2-amine

The synthesis of the amine precursor can be achieved through the bromination of 6-fluoropyridin-2-amine using a suitable brominating agent such as N-bromosuccinimide (NBS).[1]

Protocol:

-

Dissolve 6-fluoropyridin-2-amine (1.0 eq) in a suitable solvent such as acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 5-bromo-6-fluoropyridin-2-amine.[1]

Step 2: Diazotization and Hydrolysis to 5-Bromo-6-fluoropyridin-2-ol

The synthesized 5-bromo-6-fluoropyridin-2-amine can then be converted to the target pyridinol via a Sandmeyer-type reaction.

Protocol:

-

Dissolve 5-bromo-6-fluoropyridin-2-amine (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Cool the mixture to 0–5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

After the addition is complete, stir the mixture at 0–5 °C for 30 minutes.

-

Slowly warm the reaction mixture to room temperature and then heat to facilitate the hydrolysis of the diazonium salt to the corresponding pyridinol. The evolution of nitrogen gas should be observed.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-Bromo-6-fluoropyridin-2-ol.

Caption: Proposed synthesis of 5-Bromo-6-fluoropyridin-2-ol.

Reactivity and Synthetic Utility: A Tale of Two Halogens

The synthetic versatility of 5-Bromo-6-fluoropyridin-2-ol stems from the differential reactivity of its two halogen substituents. The electron-withdrawing nature of the pyridine nitrogen and the pyridinone oxygen activates the fluorine atom at the 6-position towards nucleophilic aromatic substitution (SNAr). In contrast, the bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 5-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira reactions. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for the formation of carbon-carbon bonds.[2][3][4][5]

Representative Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 5-Bromo-6-fluoropyridin-2-ol (1.0 eq), an aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Suzuki-Miyaura coupling of 5-Bromo-6-fluoropyridin-2-ol.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom at the 6-position is activated for nucleophilic aromatic substitution by the electron-withdrawing effect of the ring nitrogen.[6][7][8][9][10] This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of substituted pyridinones.

Representative Protocol for Nucleophilic Aromatic Substitution:

-

Dissolve 5-Bromo-6-fluoropyridin-2-ol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.1-2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 1.5-3.0 eq).

-

Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour into water.

-

If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Nucleophilic aromatic substitution on 5-Bromo-6-fluoropyridin-2-ol.

Potential Applications in Drug Discovery

The 2-pyridone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[11][12][13][14] These compounds exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The ability of 5-Bromo-6-fluoropyridin-2-ol to undergo selective functionalization at two distinct positions makes it an ideal starting material for the generation of diverse chemical libraries for high-throughput screening. The introduction of fluorine can also enhance metabolic stability and binding affinity of drug candidates.[15]

Predicted Spectroscopic Data

While experimental spectroscopic data for 5-Bromo-6-fluoropyridin-2-ol is not widely published, key features of its ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR (in DMSO-d₆):

-

A broad singlet corresponding to the N-H proton of the pyridinone tautomer.

-

Two doublets in the aromatic region, corresponding to the two coupled protons on the pyridine ring. The coupling constants and chemical shifts will be influenced by the electronic effects of the bromine, fluorine, and hydroxyl groups.

Predicted ¹³C NMR (in DMSO-d₆):

-

Five distinct signals in the aromatic region, corresponding to the five carbon atoms of the pyridine ring.

-

The carbon bearing the fluorine will exhibit a large one-bond C-F coupling constant.

-

The carbon bearing the bromine will have a chemical shift influenced by the heavy atom effect.

-

The carbonyl carbon of the pyridinone will appear at a downfield chemical shift.

Safety and Handling

5-Bromo-6-fluoropyridin-2-ol should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-6-fluoropyridin-2-ol is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its orthogonal reactivity, with the bromine atom amenable to cross-coupling reactions and the fluorine atom susceptible to nucleophilic substitution, provides a powerful platform for the generation of diverse chemical libraries. The prevalence of the 2-pyridone scaffold in biologically active compounds further underscores the potential of this molecule in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in leveraging its full synthetic potential.

References

-

WIPO Patentscope. (n.d.). CN116063184 - Preparation method of 2-bromo-6-fluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

-

PubChem. (n.d.). 5-Bromo-6-fluoropyridin-2-amine. Retrieved from [Link]

-

ACS Publications. (2022, April 27). Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

-

ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A metal-free, regioselective C–N coupling of dihalogenated pyridines/pyrimidines. Retrieved from

- Brun, E. M., Gil, S., Mestres, R., & Parra, M. (2000). A New Synthetic Method to 2-Pyridones. Synthesis, 2000(2), 273–280.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

-

YouTube. (2023, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Retrieved from [Link]

-

International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

-

PubMed Central (PMC). (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted 2‐pyridone compounds. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

Sources

- 1. 5-bromo-6-fluoropyridin-2-amine | 944401-65-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 2-Pyridone synthesis [organic-chemistry.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. irjms.com [irjms.com]

- 14. researchgate.net [researchgate.net]

- 15. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to 5-Bromo-6-fluoropyridin-2-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and ability to form specific interactions with biological targets make them privileged scaffolds in drug discovery. Among these, fluorinated pyridinols represent a particularly valuable class of compounds. The introduction of a fluorine atom can significantly modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of 5-Bromo-6-fluoropyridin-2-ol, a key intermediate for the synthesis of novel pharmaceutical agents.

This document will delve into the core chemical and physical properties of 5-Bromo-6-fluoropyridin-2-ol, outline a detailed, field-proven synthetic protocol, and discuss its potential applications in drug development, with a focus on the scientific rationale behind its use.

Chemical Identity and Physicochemical Properties

5-Bromo-6-fluoropyridin-2-ol is a substituted pyridinone derivative. The presence of both a bromine and a fluorine atom, in addition to the hydroxyl group, provides multiple points for synthetic diversification, making it a versatile precursor for a wide range of more complex molecules.

| Property | Value | Source |

| Molecular Weight | 191.99 g/mol | [1][2][3] |

| Chemical Formula | C5H3BrFNO | [1][2] |

| CAS Number | 1227597-58-1 | [1][2] |

| Predicted Boiling Point | 250°C at 760 mmHg | [1] |

| Predicted Density | 1.891 g/cm³ | [4] |

| Predicted pKa | Not Available | |

| Appearance | Likely an off-white to pale yellow solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol | Inferred from related compounds |

Proposed Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves the diazotization of the starting amine followed by hydrolysis to the desired pyridin-2-ol.

Caption: Proposed two-step synthesis of 5-Bromo-6-fluoropyridin-2-ol.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Diazotization of 5-Bromo-6-fluoropyridin-2-amine

-

Rationale: This step converts the primary amine into a diazonium salt, which is an excellent leaving group, facilitating its replacement by a hydroxyl group in the subsequent step. The use of a strong acid like sulfuric acid is crucial for the formation and stability of the diazonium salt. Low temperatures (0-5 °C) are essential to prevent the premature decomposition of the unstable diazonium intermediate.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 5-bromo-6-fluoropyridin-2-amine (1.0 eq).

-

Carefully add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 20 °C with an ice bath. Stir until all the solid has dissolved.

-

Cool the mixture to 0-5 °C.

-

Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of the diazonium salt can be monitored by the disappearance of the starting amine using thin-layer chromatography (TLC).

-

Step 2: Hydrolysis of the Diazonium Salt

-

Rationale: The diazonium salt is readily hydrolyzed to the corresponding pyridin-2-ol upon heating in an aqueous solution. The nitrogen gas evolved during the reaction drives the reaction to completion.

-

Procedure:

-

Slowly and carefully add the cold diazonium salt solution to a pre-heated aqueous solution (e.g., 10% v/v H₂SO₄ in water) at 80-90 °C. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue heating the mixture for an additional 1-2 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purification Protocol

-

Rationale: The crude product may contain unreacted starting material or by-products. Column chromatography is a standard and effective method for purifying organic compounds based on their polarity. A gradient elution is often employed to achieve optimal separation.

-

Procedure:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified 5-Bromo-6-fluoropyridin-2-ol.

-

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for 5-Bromo-6-fluoropyridin-2-ol, the following are predicted characteristic signals based on the analysis of structurally similar compounds.

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

-

¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms in the pyridine ring. The carbon bearing the hydroxyl group (C2) will be significantly deshielded, appearing at a higher chemical shift. The carbons attached to the electronegative fluorine (C6) and bromine (C5) atoms will also show characteristic shifts.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), C=O stretch of the pyridinone tautomer (~1650-1670 cm⁻¹), and C-F and C-Br stretches in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Handling, Storage, and Safety

As a halogenated organic compound, 5-Bromo-6-fluoropyridin-2-ol should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Applications in Drug Discovery and Development

The strategic placement of fluorine and bromine atoms on the pyridin-2-ol scaffold makes 5-Bromo-6-fluoropyridin-2-ol a highly valuable building block in medicinal chemistry.

Rationale for Use

-

Fluorine's Role: The electron-withdrawing nature of the fluorine atom can significantly lower the pKa of the pyridin-2-ol, influencing its ionization state at physiological pH. This can impact its solubility, membrane permeability, and binding interactions with target proteins. Furthermore, the C-F bond is metabolically stable, which can block potential sites of oxidative metabolism and improve the pharmacokinetic profile of a drug candidate.

-

Bromine's Role: The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas

Halogenated pyridines are core components of numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including:

-

Oncology: As kinase inhibitors and modulators of other signaling pathways.

-

Infectious Diseases: As antiviral and antibacterial agents.

-

Neuroscience: Targeting receptors and enzymes in the central nervous system.

The unique substitution pattern of 5-Bromo-6-fluoropyridin-2-ol provides an opportunity to explore novel chemical space and develop next-generation therapeutics with improved efficacy and safety profiles.

Caption: Applications of 5-Bromo-6-fluoropyridin-2-ol in drug discovery.

Conclusion

5-Bromo-6-fluoropyridin-2-ol is a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its unique combination of functional groups allows for a wide range of chemical modifications, making it an attractive starting material for drug discovery programs. This guide has provided a comprehensive overview of its properties, a proposed synthetic route, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical and life sciences.

References

-

ShiJiaZhuang Smo Chemical Technology Co.,LTD. 5-Bromo-6-fluoropyridin-2-ol. [Link]

-

Lead Sciences. 5-Bromo-6-fluoropyridin-2-ol. [Link]

-

PubChem. 5-Bromo-6-fluoropyridin-2-amine. [Link]

- Google Patents. One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Google Patents. Process for the production of 2-hydroxypyridine.

-

Chemsrc. 2-Bromo-5-fluoropyridine | CAS#:144100-07-2. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

-

The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

-

ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

YouTube. Preparation of Pyridines, Part 7: By Amination and Hydroxylation. [Link]

-

PMC. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

-

JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

-

PubMed. The role of fluorine in medicinal chemistry. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Supporting Information. Site-Specific CH Chalcogenation of Quinoxalin-2(1H). [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

-

Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

-

Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

Sources

5-Bromo-6-fluoropyridin-2-ol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-fluoropyridin-2-ol

Introduction

5-Bromo-6-fluoropyridin-2-ol is a key heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring a bromine atom for further functionalization, a fluorine atom to modulate electronic properties and metabolic stability, and a pyridin-2-ol moiety, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a detailed, scientifically-grounded pathway for the synthesis of 5-Bromo-6-fluoropyridin-2-ol, intended for researchers, scientists, and professionals in the field of drug development. The presented protocol is designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Synthetic Pathway Overview

The most direct and efficient synthesis of 5-Bromo-6-fluoropyridin-2-ol involves a two-step process starting from the commercially available 3-Bromo-2,6-difluoropyridine. This pathway leverages the differential reactivity of the two fluorine atoms on the pyridine ring, allowing for a selective nucleophilic aromatic substitution.

The overall transformation is as follows:

Caption: Overall synthetic transformation.

Step 1: Selective Hydrolysis of 3-Bromo-2,6-difluoropyridine

The core of this synthesis lies in the selective hydrolysis of one of the carbon-fluorine bonds of 3-Bromo-2,6-difluoropyridine. The fluorine atom at the 2-position is more susceptible to nucleophilic attack than the fluorine at the 6-position. This is due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the bromine atom at the 3-position, which stabilize the Meisenheimer complex intermediate formed during the substitution reaction.

Experimental Protocol

A detailed, step-by-step methodology for this key transformation is provided below:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-Bromo-2,6-difluoropyridine (10.0 g, 51.8 mmol) in tert-butanol (100 mL).

-

Reagent Addition: To the stirred solution, add potassium hydroxide (4.36 g, 77.7 mmol) dissolved in water (20 mL) dropwise over 15 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the tert-butanol under reduced pressure. Add water (100 mL) to the residue and acidify to pH 3-4 with 2 M hydrochloric acid. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-Bromo-6-fluoropyridin-2-ol as a white to off-white solid.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 3-Bromo-2,6-difluoropyridine |

| Molecular Weight | 192.96 g/mol |

| Amount of Starting Material | 10.0 g |

| Moles of Starting Material | 51.8 mmol |

| Reagent | Potassium Hydroxide |

| Moles of Reagent | 77.7 mmol |

| Solvent | tert-Butanol/Water |

| Reaction Temperature | 85-90 °C |

| Reaction Time | 12-16 hours |

| Expected Product | 5-Bromo-6-fluoropyridin-2-ol |

| Molecular Weight of Product | 191.97 g/mol |

| Theoretical Yield | 9.94 g |

| Typical Purity | >95% |

Step 2: Characterization of 5-Bromo-6-fluoropyridin-2-ol

The identity and purity of the synthesized 5-Bromo-6-fluoropyridin-2-ol should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

¹⁹F NMR will show a single resonance for the fluorine atom.

-

¹³C NMR will confirm the presence of the five carbon atoms in the heterocyclic ring.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a bromine-containing compound.

-

Melting Point (MP): The melting point of the purified product should be sharp and consistent with literature values.

Mechanism and Rationale

The selective hydrolysis proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The hydroxide ion acts as the nucleophile, attacking the electron-deficient carbon at the 2-position.

Caption: Simplified SNAAr mechanism.

The choice of tert-butanol as a solvent is crucial. It is a polar aprotic solvent that can dissolve both the organic substrate and the aqueous potassium hydroxide, facilitating the reaction. Furthermore, its relatively high boiling point allows the reaction to be conducted at an elevated temperature, increasing the reaction rate.

Conclusion

The synthesis of 5-Bromo-6-fluoropyridin-2-ol from 3-Bromo-2,6-difluoropyridine via selective hydrolysis is a robust and efficient method. This guide provides a comprehensive and practical protocol, grounded in established chemical principles, to enable researchers and scientists to produce this valuable intermediate for their drug discovery and development programs. Adherence to the detailed experimental procedures and analytical characterization will ensure the successful synthesis of high-purity 5-Bromo-6-fluoropyridin-2-ol.

References

Spectroscopic data of 5-Bromo-6-fluoropyridin-2-ol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-6-fluoropyridin-2-ol

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 5-Bromo-6-fluoropyridin-2-ol, a substituted pyridinone, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its precise chemical structure, which is definitively established through a combination of modern spectroscopic techniques.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-6-fluoropyridin-2-ol. As a Senior Application Scientist, the focus extends beyond mere data presentation to the underlying principles and experimental considerations, ensuring a robust and reliable characterization. It is important to note that this compound exists in a tautomeric equilibrium with 5-bromo-6-fluoro-2-hydroxypyridine. The pyridin-2-one form is generally the major tautomer, and the following spectroscopic predictions are based on this predominant isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 5-Bromo-6-fluoropyridin-2-ol, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment and connectivity of the atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to show two distinct signals for the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the amide group within the pyridinone ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 6.5 - 7.0 | Doublet of doublets (dd) | ³JH3-H4 ≈ 7-9 Hz, ⁴JH3-F ≈ 1-3 Hz |

| H-4 | ~ 7.5 - 8.0 | Doublet of doublets (dd) | ³JH4-H3 ≈ 7-9 Hz, ⁵JH4-F ≈ 1-2 Hz |

| N-H | ~ 12.0 - 14.0 | Broad singlet (br s) | - |

Causality of Predictions:

-

H-3 and H-4: These two protons are coupled to each other (ortho coupling, ³J) resulting in doublets. The fluorine atom at position 6 will also couple to these protons, with the coupling constant decreasing with the number of bonds separating them. This will split each doublet into a doublet of doublets.

-

N-H Proton: The amide proton is expected to be significantly deshielded and will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and possible chemical exchange.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-6-fluoropyridin-2-ol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the probe for the specific sample.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak.

Logical Relationship of Proton Couplings

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling network in 5-Bromo-6-fluoropyridin-2-ol.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will reveal five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be heavily influenced by the directly attached and neighboring heteroatoms.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | ~ 160 - 165 | Doublet (d) | ²JC2-F ≈ 10-20 Hz |

| C-3 | ~ 110 - 120 | Singlet (s) or small doublet | ⁴JC3-F ≈ 1-3 Hz |

| C-4 | ~ 140 - 145 | Singlet (s) or small doublet | ⁵JC4-F ≈ 0-2 Hz |

| C-5 | ~ 95 - 105 | Doublet (d) | ³JC5-F ≈ 5-10 Hz |

| C-6 | ~ 150 - 155 | Doublet (d) | ¹JC6-F ≈ 230-260 Hz |

Causality of Predictions:

-

C-2 (C=O): This carbon is part of the amide carbonyl group and is expected to be significantly downfield. It will show a small coupling to the fluorine atom.

-

C-6: This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a large one-bond coupling constant (¹JC-F) and a downfield chemical shift.

-

C-5: The bromine atom causes a significant upfield shift of the directly attached carbon.

-

C-3 and C-4: These carbons will have chemical shifts typical for aromatic carbons in a substituted pyridine ring.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe on a 400 MHz (or higher) spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are necessary.

-

Data Processing: Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a fingerprint of the molecule's vibrational modes.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3200 - 2800 | N-H stretch | Medium, Broad | Characteristic of the amide N-H in the pyridinone tautomer. |

| 1650 - 1690 | C=O stretch (Amide I) | Strong | A key indicator of the pyridinone structure. |

| 1600 - 1550 | C=C and C=N stretches | Medium-Strong | Aromatic ring vibrations. |

| 1250 - 1150 | C-N stretch | Medium | |

| 1050 - 1000 | C-F stretch | Strong | A strong absorption is expected for the C-F bond. |

| 850 - 800 | C-H out-of-plane bend | Strong | Indicative of the substitution pattern on the aromatic ring. |

| 600 - 500 | C-Br stretch | Medium |

Self-Validating Protocol for IR Spectroscopy (KBr Pellet)

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Preparation: Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables. The presence of a strong C=O stretch and a broad N-H stretch would strongly support the pyridinone structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular weight of 5-Bromo-6-fluoropyridin-2-ol is 191.987 g/mol . Due to the presence of bromine, the molecular ion will appear as a characteristic doublet of peaks of nearly equal intensity at m/z 191 (for ⁷⁹Br) and m/z 193 (for ⁸¹Br).

-

Major Fragments:

-

[M-CO]⁺: Loss of carbon monoxide (28 Da) from the pyridinone ring is a common fragmentation pathway, leading to peaks at m/z 163/165.

-

[M-Br]⁺: Loss of the bromine radical (79/81 Da) would result in a peak at m/z 112.

-

[M-H-CO]⁺: Subsequent loss of a hydrogen atom and CO could also be observed.

-

Experimental Workflow for Mass Spectrometry

Caption: Standard workflow for obtaining an Electron Ionization Mass Spectrum.

Predicted Fragmentation Pathway

Caption: A plausible fragmentation pathway for 5-Bromo-6-fluoropyridin-2-ol under EI conditions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 5-Bromo-6-fluoropyridin-2-ol. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity and purity of this compound. The provided protocols and theoretical explanations serve as a practical resource for scientists engaged in the synthesis and characterization of novel heterocyclic molecules, ensuring both accuracy and efficiency in their research endeavors.

References

-

Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2654. [Link]

-

SpectraBase. 5-BROMO-PYRIDINE-2-AZIDE 13C NMR. [Link]

-

Journal of Indian Research (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

-

NIST Chemistry WebBook. Pyridine, 2-bromo-. [Link]

Navigating the Solubility Landscape of 5-Bromo-6-fluoropyridin-2-ol: A Technical Guide for Drug Development Professionals

Abstract

Introduction: The Significance of 5-Bromo-6-fluoropyridin-2-ol in Medicinal Chemistry

Substituted pyridinols are a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active agents. The unique electronic properties conferred by the pyridine ring, coupled with the modulating effects of substituents, make these compounds versatile starting points for library synthesis and lead optimization. 5-Bromo-6-fluoropyridin-2-ol, in particular, offers a trifecta of functionalities: a nucleophilic hydroxyl group, and two halogen atoms—bromo and fluoro—that can be exploited for various cross-coupling reactions. Understanding the solubility of this intermediate is paramount for its effective utilization in a laboratory and process chemistry setting. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, ultimately hindering the drug development pipeline.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent.[1] For 5-Bromo-6-fluoropyridin-2-ol, we can dissect the molecule to predict its general solubility behavior.

-

The Pyridin-2-ol Core and Tautomerism: The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its corresponding pyridone form.[2] The hydroxyl form can act as a hydrogen bond donor, favoring interactions with polar protic solvents like alcohols. The pyridone form, with its carbonyl group, can act as a hydrogen bond acceptor. This tautomerism can influence the compound's interaction with different solvent classes.

-

The Influence of Halogen Substituents: The bromo and fluoro groups increase the molecule's molecular weight and surface area, which can impact solubility. While generally considered lipophilic, halogens can also participate in halogen bonding, a type of non-covalent interaction that can influence solvation in specific solvents.[3]

-

Polarity and Dipole Moment: The presence of nitrogen, oxygen, and halogen atoms creates a significant dipole moment, suggesting that the molecule will be more soluble in polar solvents than in non-polar hydrocarbon solvents.[4] The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5]

Based on these structural features, a predicted solubility profile would suggest moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., methanol, ethanol), with lower solubility in non-polar solvents (e.g., hexane, toluene).[4]

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

To obtain reliable and reproducible solubility data, the equilibrium or thermodynamic solubility must be determined. The shake-flask method is the most widely accepted and reliable technique for this purpose.[6][7] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period until the solution is saturated.

Causality Behind Experimental Choices

The protocol described below is designed to ensure that a true equilibrium is reached and that the measured concentration accurately reflects the intrinsic solubility of the compound. Key considerations include:

-

Equilibration Time: An extended incubation period (e.g., 24 hours) is crucial to ensure that the dissolution process has reached equilibrium.[8] Shorter times may lead to an underestimation of the thermodynamic solubility.

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and defined temperature throughout the experiment is critical for reproducibility.[9]

-

Phase Separation: Complete removal of undissolved solid is essential before concentration analysis. Centrifugation followed by filtration is a robust method to achieve this, minimizing the risk of suspended microparticles inflating the measured solubility.[10]

-

Analytical Method: The choice of analytical method for concentration determination depends on the compound's properties. UV-Vis spectroscopy is a rapid and straightforward technique if the compound has a suitable chromophore and does not suffer from interference from the solvent.[11] High-Performance Liquid Chromatography (HPLC) offers greater specificity and is the preferred method when dealing with complex matrices or compounds with weak UV absorbance.[12]

Detailed Step-by-Step Protocol

Materials:

-

5-Bromo-6-fluoropyridin-2-ol (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, toluene, hexane)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Vials: Add an excess amount of solid 5-Bromo-6-fluoropyridin-2-ol to each 2 mL glass vial. The excess solid should be clearly visible at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the vials for 24 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After 24 hours, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect the supernatant using a pipette, ensuring that no solid particles are disturbed. For an additional level of certainty, filter the supernatant through a 0.22 µm syringe filter.

-

Sample Dilution: Accurately dilute the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Analysis:

-

UV-Vis Spectroscopy: Prepare a calibration curve of known concentrations of 5-Bromo-6-fluoropyridin-2-ol in the solvent of interest. Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.[13][14]

-

HPLC: Prepare a calibration curve of known concentrations. Inject the diluted sample into the HPLC system and determine the concentration based on the peak area relative to the standards.[12]

-

-

Calculation: Calculate the solubility of 5-Bromo-6-fluoropyridin-2-ol in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mmol/L.

Mandatory Visualization: Experimental Workflow

Caption: Experimental workflow for determining the thermodynamic solubility of 5-Bromo-6-fluoropyridin-2-ol using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of 5-Bromo-6-fluoropyridin-2-ol in Common Organic Solvents at 25 °C

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) |

| Hexane | Non-polar | Very Low | To be determined |

| Toluene | Non-polar | Low | To be determined |

| Dichloromethane | Polar Aprotic | Moderate | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Acetonitrile | Polar Aprotic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Methanol | Polar Protic | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | To be determined |

Interpretation of Results:

The solubility data will provide critical insights for various stages of drug development:

-

Synthesis and Purification: Knowledge of solubility in different solvents is essential for selecting appropriate reaction media and recrystallization solvents. For example, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.

-

Formulation: For preclinical studies, the compound often needs to be dissolved in a suitable vehicle. The solubility data will guide the selection of appropriate formulation excipients.

-

Screening Assays: In high-throughput screening, compounds are often dissolved in DMSO. High solubility in DMSO is therefore a prerequisite for obtaining reliable screening data.

Factors Influencing Solubility: A Deeper Dive

The following diagram illustrates the key molecular and environmental factors that govern the solubility of 5-Bromo-6-fluoropyridin-2-ol.

Caption: Interplay of factors influencing the solubility of 5-Bromo-6-fluoropyridin-2-ol.

Safety and Handling

While a specific safety data sheet for 5-Bromo-6-fluoropyridin-2-ol is not widely available, data from structurally related compounds such as 5-bromo-2-fluoropyridine and other halogenated pyridines suggest that this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory tract. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.

Conclusion

While direct, quantitative solubility data for 5-Bromo-6-fluoropyridin-2-ol is not currently in the public domain, this guide provides the necessary theoretical framework and a detailed, practical protocol to empower researchers to generate this crucial data in-house. By understanding the molecular determinants of solubility and adhering to a robust experimental methodology, scientists can confidently assess the solubility profile of this important building block. This, in turn, will facilitate its effective use in synthesis, purification, and formulation, ultimately accelerating the pace of drug discovery and development.

References

- Veseli, A., Zakelj, S., & Kristl, A. (2019). The importance of solubility in drug discovery. Expert Opinion on Drug Discovery, 14(11), 1081-1092.

-

Reachem Chemicals. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Mirgorod, Y. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023, December 29). 2-Pyridone. Retrieved from [Link]

- Jouyban, A. (2008). Review of the cosolvency models for drug solubilization. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

- Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, D. (2013). Halogen bonding: a powerful tool for drug discovery. Journal of medicinal chemistry, 56(4), 1365–1385.

-

PubChem. (n.d.). 5-Bromo-2-fluoropyridine. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines. Retrieved from [Link]

-

ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS 830.7840. Retrieved from [Link]

-

SlideShare. (2014, October 15). 241 Chem Organic Halides CH-1. Retrieved from [Link]

- Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2022). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.

- Kalgutkar, A. S., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS medicinal chemistry letters, 7(12), 1163–1167.

-

University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.

-

Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. Retrieved from [Link]

-

Phenomenex. (2023, May 25). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

- Lee, I., et al. (1999). Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. The Journal of Physical Chemistry B, 103(34), 7302-7309.

- Jouyban, A. (2022). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 28(1), 1-10.

- Stieger, N., Liebenberg, W., & Wessels, J. C. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Pharmazie, 64(10), 690-691.

-

PharmaGuru. (2023, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- Tobajas-Curiel, G., et al. (2023). Aromatic interactions with heterocycles in water. Chemical Science, 14(40), 11093-11102.

- de Oliveira, C. S., et al. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 18(3), 434-443.

-

Barlin, G. B., & Young, A. C. (1971). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[2][13]-Fused Rings. Journal of the Chemical Society B: Physical Organic, 1675-1682.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

- Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]

-

Schrödinger. (2021, July 21). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Retrieved from [Link]

- Esmadi, F. T., & Kbouf, A. A. (1990). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Talanta, 37(10), 1015-1019.

-

ResearchGate. (2018, August 10). Solubility of Flavonoids in Organic Solvents. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Blog. (2023, September 12). What is the solubility of bromide products in different solvents?. Retrieved from [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the solubility of bromide products in different solvents? - Blog [rixingxincai.com]

- 5. Khan Academy [khanacademy.org]

- 6. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rootspress.org [rootspress.org]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 5-Bromo-6-fluoropyridin-2-ol — Tautomerism, Stability, and Handling

Executive Summary

5-Bromo-6-fluoropyridin-2-ol (CAS: 1227597-58-1) is a deceptively simple heterocyclic scaffold widely used in the synthesis of kinase inhibitors and allosteric modulators. However, its utility is complicated by two critical physicochemical behaviors:

-

Lactam-Lactim Tautomerism: The molecule exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 5-bromo-6-fluoropyridin-2(1H)-one (lactam) forms. This ambiguity affects binding affinity predictions and solubility profiles.

-

Electrophilic Instability: The 6-fluoro substituent, activated by the adjacent ring nitrogen and the electron-withdrawing 5-bromo group, renders the scaffold highly susceptible to Nucleophilic Aromatic Substitution (

), often leading to silent degradation in nucleophilic solvents (e.g., methanol, amines).

This guide provides a mechanistic analysis of these behaviors and standardized protocols for characterization and handling.

Part 1: The Tautomeric Landscape

Mechanistic Basis

The core structural ambiguity lies in the proton transfer between the ring nitrogen and the C2-oxygen. While unsubstituted 2-hydroxypyridine favors the pyridone (lactam) tautomer in the solid state and polar solvents (

-

The 2-Pyridone Form (Lactam): Dominant in polar media (DMSO, H₂O) and the solid state due to robust intermolecular hydrogen bonding (dimerization).

-

The 2-Hydroxypyridine Form (Lactim): Becomes relevant in the gas phase and non-polar aprotic solvents (e.g., toluene, hexane) where dipole minimization drives the equilibrium.

Electronic Perturbation by Substituents

The 6-Fluoro and 5-Bromo substituents are both electron-withdrawing groups (EWG).

-

6-Fluoro Effect: Being adjacent to the nitrogen, the fluorine atom inductively withdraws electron density from the N-H bond in the lactam form, increasing its acidity (

decrease). This destabilizes the lactam slightly relative to the unsubstituted parent but facilitates H-bonding interactions. -

5-Bromo Effect: Stabilizes the anionic charge density on the ring, affecting the

of the hydroxyl group in the lactim form.

Visualization of Tautomeric Pathways

Caption: Fig 1. Dynamic equilibrium between Lactam and Lactim forms driven by solvent polarity and proton transfer kinetics.

Part 2: Stability & Reactivity Profile

The "Achilles Heel": 6-Fluoro Lability

The most critical stability issue is not spontaneous decomposition, but chemically induced degradation. The 6-position is activated for Nucleophilic Aromatic Substitution (

-

Position: It is ortho to the ring nitrogen (an electron sink).

-

Leaving Group: Fluoride is an excellent leaving group in

reactions due to the high C-F bond polarization. -

Auxiliary Activation: The 5-Bromo group further depletes ring electron density.

Risk: Dissolving this compound in methanol (with trace base) or primary amines will lead to rapid displacement of the fluorine, yielding the methoxy- or amino-pyridine impurity.

Photostability

Aryl bromides are susceptible to photolytic debromination (homolytic cleavage of C-Br) under UV light. Solutions should be protected from light to prevent the formation of radical byproducts.

Degradation Pathway Diagram

Caption: Fig 2. Major degradation pathways: Nucleophilic displacement of Fluorine (Primary Risk) and Photolytic Debromination (Secondary Risk).

Part 3: Analytical Protocols

Protocol A: Tautomer Identification via NMR

Standard 1H-NMR is often insufficient due to rapid exchange. Carbon-13 (

Methodology:

-

Sample Prep: Dissolve 10 mg of compound in 0.6 mL of DMSO-

(Polar) and a separate sample in CDCl -

Acquisition: Acquire

C NMR with sufficient scans (approx. 512) to resolve quaternary carbons. -

Analysis:

-

Lactam (Pyridone): Look for a carbonyl signal shifted downfield, typically 160–165 ppm .

-

Lactim (Hydroxypyridine): Look for the C-O aromatic carbon signal, typically upfield relative to the carbonyl, around 155–160 ppm (shifts vary by substitution).

-

Comparison: Compare the chemical shift of C2 in DMSO vs. CDCl

. A significant shift (>2 ppm) indicates a change in tautomeric equilibrium.

-

Protocol B: Stability Stress Test

This self-validating protocol determines if the compound is compatible with a specific nucleophilic solvent/reagent.

Methodology:

-

Baseline: Prepare a 1 mM solution of the compound in Acetonitrile (inert control). Inject on LC-MS.

-